
5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (5,7-DCQ) is an organic molecule that has been studied in recent years for its potential applications in the fields of medicine, biochemistry, and pharmacology. 5,7-DCQ is a small molecule that contains two chlorine atoms, two methyl groups, and a quinoline ring. It has a molecular weight of 243.15 g/mol and a melting point of 98.5 °C.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study focused on the synthesis of a novel ligand related to 8-hydroxyquinolines, which included 5,7-dichloro-2-methylquinolin-8-ol. The synthesized compounds demonstrated potential antimicrobial activity against various bacterial strains and fungi, showcasing the compound's relevance in microbiological research (Patel & Patel, 2017).
Analytical Methods
- The compound was used as an internal standard in a study for the determination of clioquinol in biological materials, highlighting its role in analytical chemistry and biological research (Degen et al., 1976).
Computational Studies
- Research involving computational and spectroscopic studies of 5,7-dichloro-2-methylquinolin-8-ol and its derivatives provided insights into their molecular structures and properties. This kind of research aids in understanding the chemical behavior of such compounds (Małecki et al., 2010).
Medicinal Chemistry
- A study investigated the therapeutic properties of chloroxine (5,7-dichloro-8-hydroxyquinoline), including its inhibitory effects on enzymes like HMG-CoA Reductase and urease, which is significant in the context of cancer research (Wen et al., 2022).
Solubility and Physical Chemistry
- Research focused on the solid-liquid equilibrium of 5,7-dichloro-8-hydroxyquinoline, providing essential data on its solubility in different solvents, which is crucial in pharmaceutical and chemical processing (Yang et al., 2019).
Corrosion Inhibition
- A study on 8-hydroxyquinoline derivatives, including 5,7-dichloro-8-hydroxyquinoline, revealed their potential as corrosion inhibitors for carbon steel, indicating applications in material science and engineering (Faydy et al., 2020).
Propiedades
IUPAC Name |
5,7-dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQUXDPMJYZPNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=C(C=C2Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2385584.png)
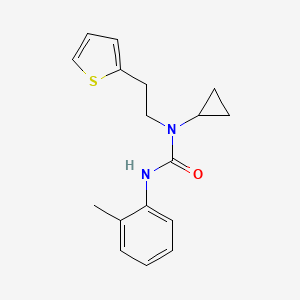
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)
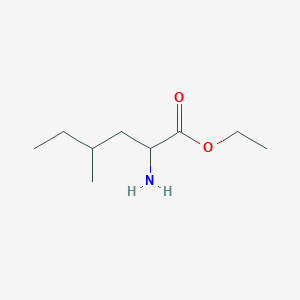
![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)
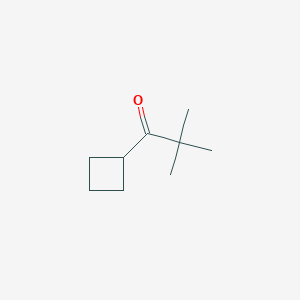
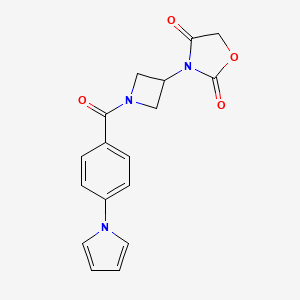
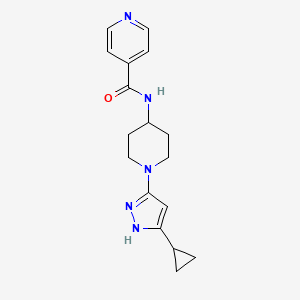



![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2385605.png)